molecular formula C15H14ClN3O3S B2453323 Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate CAS No. 838849-65-3

Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No. B2453323
CAS RN: 838849-65-3
M. Wt: 351.81
InChI Key: LOYGSICUEZDJGR-UHFFFAOYSA-N
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Description

Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate, also known as CMETB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMETB is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of enzymes such as topoisomerase II and DNA polymerase. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Furthermore, this compound has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound has also been found to disrupt the bacterial cell membrane, leading to bacterial death. In addition, this compound has been found to exhibit low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has several advantages for lab experiments. It is easy to synthesize using simple and efficient methods, and it exhibits potent anti-cancer, anti-inflammatory, and antibacterial activities. However, there are also some limitations for lab experiments. This compound is a synthetic compound, and its synthesis requires the use of toxic and hazardous reagents. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its activity and selectivity towards specific targets.

Future Directions

There are several future directions for the research on Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate. First, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Second, the optimization of the synthesis method of this compound is needed to improve its yield and purity. Third, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models. Fourth, the development of analogs of this compound with improved activity and selectivity is needed. Fifth, the potential applications of this compound in agriculture, such as the development of new pesticides and herbicides, need to be explored.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound exhibits potent anti-cancer, anti-inflammatory, and antibacterial activities and has low toxicity towards normal cells. However, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets, optimize its synthesis method, evaluate its in vivo efficacy and toxicity, develop analogs with improved activity and selectivity, and explore its potential applications in agriculture.

Synthesis Methods

Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has been synthesized using various methods, including the reaction of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid with ethyl 4-aminobenzoate in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The product is then purified using chromatographic techniques such as column chromatography or HPLC.

Scientific Research Applications

Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, this compound has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, this compound has been found to possess potent antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-3-22-14(21)9-4-6-10(7-5-9)18-13(20)12-11(16)8-17-15(19-12)23-2/h4-8H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYGSICUEZDJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326507
Record name ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

838849-65-3
Record name ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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